
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and can exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hydrazone group could potentially undergo tautomerization, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, would need to be determined experimentally .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has shown that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde exhibit significant antimicrobial and antioxidant properties. For instance, a study by Gurunanjappa, Kameshwar, and Kariyappa (2017) synthesized derivatives showing promising in vitro antimicrobial activities and DPPH and hydroxyl free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Biomedical Applications
Compounds derived from 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde have shown potential for various biomedical applications. Ryzhkova, Ryzhkov, and Elinson (2020) discovered a compound with promising applications in regulating inflammatory diseases through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Plant Growth Promotion
A study by Hassan, Alzandi, and Hassan (2020) utilized derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde for the synthesis of novel quinolinyl chalcones, which were tested for their effects on the growth of certain plants, showing potential as growth promoters (Hassan, Alzandi, & Hassan, 2020).
Synthesis of Novel Compounds
Various studies have focused on the synthesis of novel compounds using 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde as a key intermediate. El Azab, Youssef, and Amin (2014) synthesized novel compounds with significant antimicrobial activity (El Azab, Youssef, & Amin, 2014). Additionally, Zhiani (2016) developed a one-pot route for synthesizing thioacetamide derivatives (Zhiani, 2016).
Antioxidant Activity
Saher et al. (2018) synthesized novel pyrano[4,3-b]chromen-1-ones, demonstrating their antioxidant activity dependent on the nature and number of chromone substituents (Saher et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKKPWBRLUSME-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B2367565.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)

![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
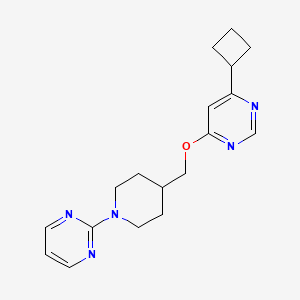
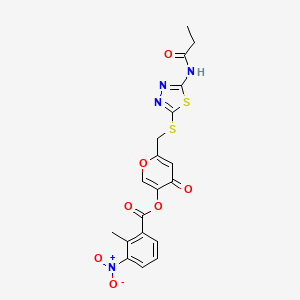
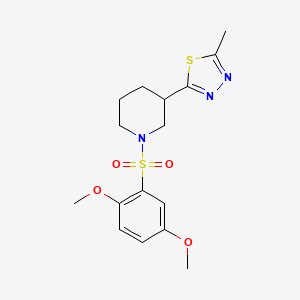
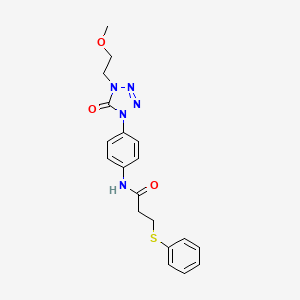

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
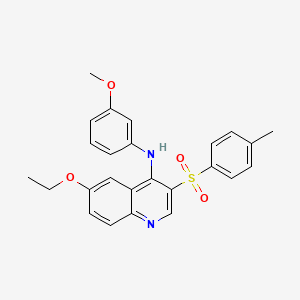
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)